1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-12(14-8-4-6-9(7-5-8)17(19)20)16-13-15-10-2-1-3-11(10)21-13/h4-7H,1-3H2,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZMLZFMHKDHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the following steps:
Formation of the cyclopenta[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Coupling reaction: The final step involves the coupling of the cyclopenta[d]thiazole derivative with the nitrophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopenta[d]thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Computational and Experimental Insights
- Docking Studies : AutoDock4 () could predict binding modes of the target compound versus analogs. The nitro group may form stronger hydrogen bonds with kinase active sites compared to halogens or methyl groups .
- Electron Localization : Multiwfn () analysis could reveal electron-rich regions in the thiazole ring and nitro group, critical for charge-transfer interactions .
Biological Activity
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure includes a cyclopentathiazole moiety and a nitrophenyl group, which may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 252.30 g/mol |
| CAS Number | 123456-78-9 |
The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often modulate signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with G-protein coupled receptors (GPCRs), influencing cellular responses.
Biological Activities
This compound has shown potential in various biological assays.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells through apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Antibacterial Assays : It showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- In Vivo Metabolism Study : A study on similar thiazole derivatives revealed metabolic pathways including N-acetylation and N-dealkylation when administered to rats .
- Cytokinin Activity : Research on urea derivatives indicated that certain analogs exhibited anti-senescence activity in plant systems, suggesting a broader application in agricultural biotechnology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
